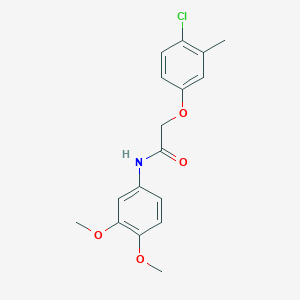
2-(4-chloro-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide, also known as GW501516, is a synthetic drug that has gained significant attention in the scientific community due to its potential applications in various fields. It is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ) and has been shown to have a wide range of effects on metabolism and physical performance.
科学研究应用
2-(4-chloro-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide has been extensively studied for its potential applications in various fields, including sports performance enhancement, obesity, diabetes, and cardiovascular disease. It has been shown to increase endurance and stamina in animal models, which has led to its use as a doping agent in sports. However, its potential benefits in the treatment of metabolic disorders and cardiovascular disease have also been investigated.
作用机制
2-(4-chloro-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide works by activating the PPARδ receptor, which plays a key role in regulating lipid and glucose metabolism. Activation of this receptor leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which in turn leads to improved endurance and physical performance. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Biochemical and Physiological Effects
2-(4-chloro-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase endurance and stamina in animal models, which is thought to be due to its effects on fatty acid oxidation and mitochondrial biogenesis. It has also been shown to improve glucose tolerance and insulin sensitivity, which could have potential applications in the treatment of diabetes. In addition, it has been shown to have anti-inflammatory effects and to protect against oxidative stress, which could have potential applications in the treatment of cardiovascular disease.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-chloro-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide in lab experiments is its selectivity for the PPARδ receptor, which allows for more precise manipulation of metabolic pathways. However, one limitation is that it has been shown to have potential carcinogenic effects in animal models, which could limit its use in some experiments.
未来方向
There are many potential future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide. One area of interest is its potential applications in the treatment of metabolic disorders such as diabetes and obesity. Another area of interest is its potential applications in the treatment of cardiovascular disease. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
合成方法
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide involves the reaction of 4-chloro-3-methylphenol with 3,4-dimethoxybenzaldehyde to form a Schiff base, which is then reduced with sodium borohydride to give the corresponding amine. This amine is then acetylated with acetic anhydride to produce 2-(4-chloro-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide. The overall yield of this synthesis method is around 35%.
属性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c1-11-8-13(5-6-14(11)18)23-10-17(20)19-12-4-7-15(21-2)16(9-12)22-3/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFYGJPLWJYRIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6257982 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5722625.png)



![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5722646.png)
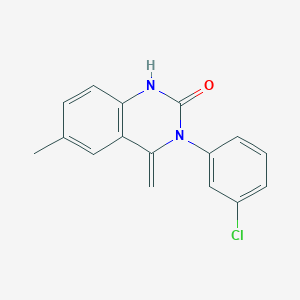
![N'-[(5-ethyl-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5722655.png)
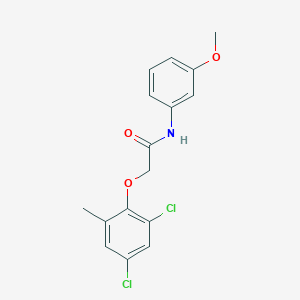
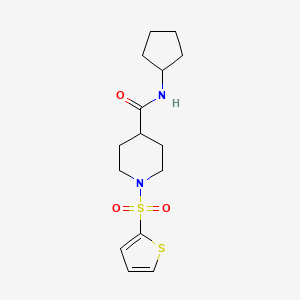

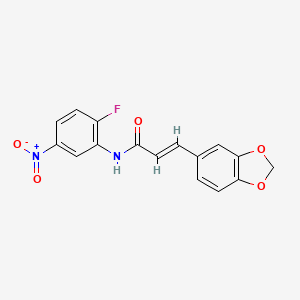

![N-[4-(acetylamino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B5722716.png)